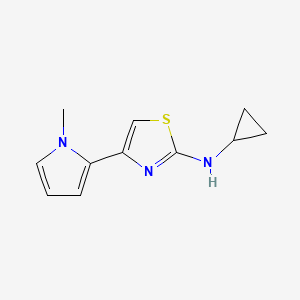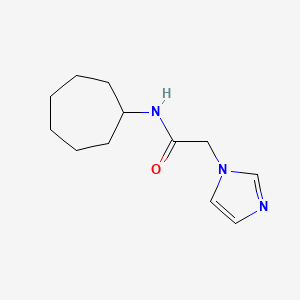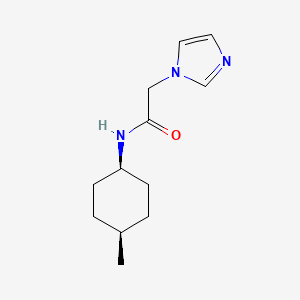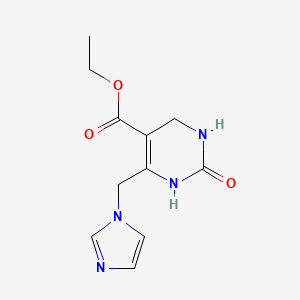
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been investigated for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Mecanismo De Acción
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine selectively inhibits JAK3, which is a key component of the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, and IL-15. By inhibiting JAK3, N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine blocks the downstream signaling pathways, leading to the suppression of T cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has been shown to be well-tolerated in clinical trials, with no significant adverse effects reported. However, it may cause mild to moderate side effects, such as headache, diarrhea, and nausea. N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has also been shown to reduce the levels of circulating lymphocytes, which may increase the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity for JAK3, which allows for the specific targeting of cytokine signaling pathways. However, N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine may also have limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research on N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine may include investigating its use in combination with other drugs, optimizing dosing regimens, and exploring its potential use in other autoimmune diseases.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine involves several steps, including the reaction of 2-methylthio-4-(1-methylpyrrol-2-yl)thiazole with cyclopropylamine, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis by inhibiting the activation of T cells and the production of pro-inflammatory cytokines. N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine has also been investigated for its potential use in organ transplantation and graft-versus-host disease.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-14-6-2-3-10(14)9-7-15-11(13-9)12-8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXIOXPTJRLGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CSC(=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Bromo-4-chlorophenoxy)ethylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496537.png)
![3-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496542.png)
![3-(3,5-dimethoxyphenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7496548.png)
![N-[3-(4-ethylpiperazin-1-yl)sulfonylphenyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7496551.png)
![N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7496571.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7496573.png)



![4-[[1-(4-Methoxyphenyl)benzimidazol-2-yl]methyl]morpholine](/img/structure/B7496603.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7496608.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7496619.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B7496639.png)
![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B7496641.png)